molecular formula C11H14O2S B14832125 2-(Cyclopropylmethoxy)-4-(methylthio)phenol

2-(Cyclopropylmethoxy)-4-(methylthio)phenol

Katalognummer: B14832125
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: WKQIJJBVWFBCKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethoxy)-4-(methylsulfanyl)phenol is an organic compound with the molecular formula C10H12O2S It is a phenolic compound characterized by the presence of a cyclopropylmethoxy group and a methylsulfanyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-4-(methylsulfanyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Cyclopropylmethoxylation: The phenol derivative undergoes a reaction with cyclopropylmethanol in the presence of a base, such as sodium hydride, to introduce the cyclopropylmethoxy group.

    Methylsulfanylation: The intermediate product is then treated with a methylsulfanylating agent, such as methylthiol, under suitable conditions to attach the methylsulfanyl group to the benzene ring.

Industrial Production Methods

Industrial production of 2-(cyclopropylmethoxy)-4-(methylsulfanyl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethoxy)-4-(methylsulfanyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethoxy)-4-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylmethoxy)-4-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclopropylmethoxy)phenol: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    4-(Methylsulfanyl)phenol: Lacks the cyclopropylmethoxy group, affecting its reactivity and applications.

    2-Methoxy-4-(methylsulfanyl)phenol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

2-(Cyclopropylmethoxy)-4-(methylsulfanyl)phenol is unique due to the presence of both the cyclopropylmethoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C11H14O2S

Molekulargewicht

210.29 g/mol

IUPAC-Name

2-(cyclopropylmethoxy)-4-methylsulfanylphenol

InChI

InChI=1S/C11H14O2S/c1-14-9-4-5-10(12)11(6-9)13-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3

InChI-Schlüssel

WKQIJJBVWFBCKF-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=C(C=C1)O)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.